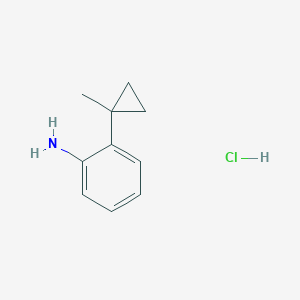

2-(1-Methylcyclopropyl)aniline hydrochloride

Description

Properties

IUPAC Name |

2-(1-methylcyclopropyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-4-2-3-5-9(8)11;/h2-5H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAPXONNDVWLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)aniline hydrochloride typically involves the reaction of 2-bromoaniline with 1-methylcyclopropylmagnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where the compound can react with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Manganese dioxide, peroxymonosulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Oxidation: Quinones, nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

- Reagent in Reactions : It is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-(1-Methylcyclopropyl)aniline hydrochloride may inhibit specific enzymes, making it valuable in studying metabolic pathways.

- Protein Interaction Studies : The compound is used to explore interactions between proteins and other biomolecules, contributing to our understanding of cellular processes.

Medicine

- Pharmaceutical Development : The compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes suggests applications in drug development targeting diseases such as cancer.

- Anticancer Properties : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential use in oncology.

Industry

- Dyes and Pigments Production : this compound is employed in the production of dyes and pigments, contributing to the textile and coatings industries.

- Industrial Chemicals : It serves as an intermediate in the synthesis of other industrial chemicals, enhancing its utility in manufacturing processes.

In Vitro Studies

In vitro studies have demonstrated the compound's potential cytotoxic effects against several cancer cell lines. Below is a summary table of findings related to its anticancer activity:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1-Methylcyclopropyl)aniline | MCF-7 (Breast Cancer) | TBD | Induces apoptosis via caspase activation |

| CEM-13 (Leukemia) | TBD | Inhibition of specific metabolic enzymes | |

| U-937 (Monocytic) | TBD | Disruption of cell cycle progression |

Note: TBD (To Be Determined) indicates that specific IC50 values for this compound were not available in the reviewed literature.

Case Studies

One notable case study evaluated similar cyclopropyl-containing compounds that demonstrated promising anticancer activity through apoptosis induction. These studies indicated enhanced cytotoxicity against MCF-7 cells, with mechanisms involving increased expression of pro-apoptotic factors and disruption of microtubule dynamics.

Pharmacological Applications

The pharmacological applications of this compound extend beyond cancer treatment:

- Anticancer Agents : Targeting specific cancer pathways through enzyme inhibition.

- Enzyme Inhibitors : Potential use in treating metabolic disorders by inhibiting relevant enzymes.

- Drug Development : Serving as a foundational compound for synthesizing more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of 2-(1-methylcyclopropyl)aniline hydrochloride are positional isomers, such as 4-(1-methylcyclopropyl)aniline hydrochloride (para-substituted isomer). Below is a detailed comparison:

Table 1: Key Properties of 2- vs. 4-(1-Methylcyclopropyl)aniline Hydrochloride

Key Research Findings

The para isomer’s substituent allows for more planar molecular conformations, which may enhance solubility or crystallization tendencies.

Synthetic Utility :

- Both isomers serve as intermediates in medicinal chemistry. However, the ortho isomer’s hindered geometry may limit its use in reactions requiring free amine accessibility, whereas the para isomer is more versatile in coupling reactions.

Chromatographic Behavior: The ortho isomer exhibits a retention index (RI) of 1330.9 on an HP-5MS column, a non-polar stationary phase. No comparable data exists for the para isomer, but positional isomers often show distinct RIs due to polarity differences.

Safety and Handling :

- The para isomer’s hazard profile includes warnings for oral toxicity (H302) and irritation risks. Similar hazards may apply to the ortho isomer, but explicit data is lacking.

Notes on Data Limitations and Discrepancies

- The molecular formula for this compound in is listed as C₁₀H₁₃N , which corresponds to the free base. The hydrochloride form’s formula (C₁₀H₁₄ClN ) is inferred from analogous data for the para isomer.

- The CAS number for the hydrochloride form of the ortho isomer is absent in the evidence, complicating precise regulatory or commercial identification.

- Chromatographic and hazard data for the ortho isomer are incomplete, limiting direct mechanistic or safety comparisons.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(1-Methylcyclopropyl)aniline hydrochloride can be described as follows:

- Molecular Formula : C_{10}H_{12}ClN

- Molecular Weight : 187.66 g/mol

- IUPAC Name : this compound

The presence of the cyclopropyl group may contribute to hydrophobic interactions, while the aniline part provides a site for hydrogen bonding, potentially enhancing its biological activity.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, insights can be drawn from related compounds and structural analogs.

Antimicrobial Activity

Aniline derivatives are known to exhibit various antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Research indicates that some aniline derivatives possess anticancer properties. For example, studies have demonstrated that modifications in the aniline structure can lead to increased cytotoxicity against cancer cell lines such as MCF-7 and HeLa . The potential for this compound to exhibit similar effects warrants further investigation.

The specific mechanism of action for this compound remains largely unexplored. However, compounds with similar functional groups typically interact with biological receptors or enzymes, leading to alterations in cellular processes. It is hypothesized that this compound may engage in such interactions due to its ability to form hydrogen bonds and hydrophobic interactions.

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally related compounds:

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methylcyclopropyl)aniline hydrochloride in laboratory settings?

The synthesis typically involves introducing the methylcyclopropyl group to aniline derivatives. A common strategy employs cyclopropanation via [2+1] cycloaddition using vinyl precursors and diazo compounds, followed by acidification with HCl to form the hydrochloride salt. For example:

- Step 1 : React 2-iodoaniline with 1-methylcyclopropane-1-carboxylic acid under palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to form the methylcyclopropyl-aniline intermediate.

- Step 2 : Treat the intermediate with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt. Purification via recrystallization (ethanol/ether) yields >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm structure via H NMR (e.g., cyclopropane proton splitting at δ 0.8–1.2 ppm) and C NMR (cyclopropyl carbons at 10–15 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 169.65).

- HPLC : Reverse-phase C18 column (70:30 acetonitrile/20 mM NHOAc) with UV detection at 254 nm for purity assessment (>98%) .

Q. What storage conditions optimize the stability of this compound?

- Store in amber glass vials under nitrogen at –20°C for long-term stability.

- Short-term use: Keep in desiccators with silica gel at 4°C. Avoid moisture and light to prevent hydrolysis of the cyclopropane ring or degradation of the hydrochloride salt .

Advanced Research Questions

Q. How can computational chemistry predict the biological target landscape of this compound?

- Target Fishing : Use SwissTargetPrediction or SEA to identify potential kinase/GPCR targets. The methylcyclopropyl group may enhance hydrophobic interactions with enzyme active sites (e.g., CYP450 isoforms).

- Molecular Dynamics (MD) : Simulate binding free energy () with GROMACS to assess affinity for targets like monoamine oxidases. Validate via enzymatic inhibition assays (e.g., fluorometric MAO-B activity kits) .

Q. What experimental strategies resolve contradictory solubility data for this compound in different solvent systems?

- Phase Solubility Analysis : Conduct in buffered solutions (pH 1–10) to map pH-dependent solubility. Use UV-Vis spectroscopy for quantification.

- Co-Solvency Studies : Test DMSO/water mixtures (0–50% DMSO) to identify optimal solubility windows. Recent data on cyclopropane-containing analogs suggest solubility peaks at 30% DMSO .

Q. How do researchers address conflicting spectral data in characterizing cyclopropane ring stability under acidic conditions?

- Stress Testing : Reflux the compound in 0.1 M HCl at 60°C for 24h. Monitor ring-opening via H NMR (loss of cyclopropane protons) and GC-MS (detection of degradation products like allylic amines).

- DFT Calculations : Use Gaussian to model acid-induced ring strain energy () and predict degradation pathways .

Q. What chromatographic techniques effectively separate this compound from its synthetic byproducts?

- HILIC Chromatography : For polar impurities (e.g., unreacted aniline), use a ZIC®-HILIC column (3.5 μm, 100 Å) with 90:10 acetonitrile/50 mM ammonium formate (pH 3.0).

- Ion-Pair HPLC : Add 0.1% heptafluorobutyric acid to mobile phase to improve resolution of hydrochloride salts .

Q. What are the key considerations for designing kinetic studies on the compound’s reactivity in cross-coupling reactions?

- Catalyst Screening : Test Pd(PPh), NiCl(dppp), and CuI/ligand systems in Sonogashira or Buchwald-Hartwig reactions.

- Kinetic Profiling : Use in-situ IR spectroscopy to monitor reaction progress (e.g., C–N bond formation at 1600 cm). Optimize turnover frequency (TOF) by varying temperature (60–100°C) and solvent (toluene vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.